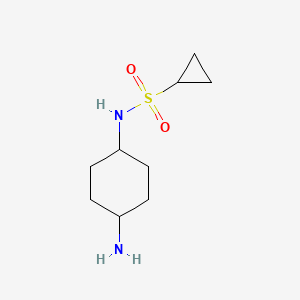

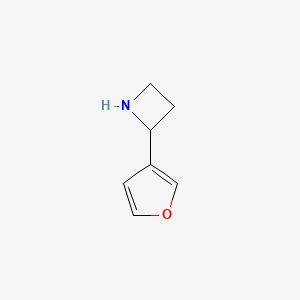

![molecular formula C13H17NO2 B1469315 1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸 CAS No. 1484499-42-4](/img/structure/B1469315.png)

1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸

描述

“1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to catalysis. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by their ring strain. This strain makes the ring significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity .科学研究应用

药物研究

氮杂环丁烷衍生物,包括1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸,由于其结构与脯氨酸相似,在药物研究中具有重要价值 。它们可以作为构建块用于合成具有潜在治疗效果的复杂分子。氮杂环丁烷的受限四元环结构可以诱导生物活性分子中的刚性构象,这通常有利于药物靶标相互作用。

农药开发

在农药研究中,探索氮杂环丁烷衍生物作为除草剂和杀虫剂合成中的中间体 。由于环张力,它们具有独特的反应性,可以导致针对害虫和杂草中特定酶或受体的全新化合物的开发,从而有助于开发更有效、更具选择性的农药。

肽合成

1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸的羧酸官能团使其适用于肽偶联反应 。它可以用来将氮杂环丁烷环引入肽中,通过保护其免受酶降解来增强肽类药物的稳定性和生物利用度。

催化

氮杂环丁烷衍生物由于其与金属配位的能力,可以在催化体系中用作配体 。这种配位可以导致新型催化过程的开发,包括不对称合成,这对生产制药行业所需的具有对映异构体纯度的物质至关重要。

材料科学

在材料科学中,含氮杂环丁烷的化合物可以聚合形成具有独特性能的新型材料 。将氮杂环丁烷单元引入聚合物中可以导致材料具有增强的机械强度、热稳定性和化学抗性。

药物发现

氮杂环丁烷部分是许多具有生物活性的化合物中常见的特征 。因此,1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸可用于设计和合成新的候选药物,尤其是在氮杂环丁烷衍生物已显示出前景的中枢神经系统(CNS)疾病领域。

手性模板合成

由于氮杂环丁烷固有的手性,它们可以用作不对称合成中的手性模板或辅助剂 。这种应用在合成光学活性化合物方面特别有价值,这些化合物在化学和药理学领域的各个方面都很重要。

生物偶联

1-[(2,4-二甲基苯基)甲基]氮杂环丁烷-3-羧酸中反应性羧酸基团允许其用于生物偶联技术 。它可以用来将探针、药物或其他分子连接到生物分子(如蛋白质或抗体)上,从而能够开发靶向治疗和诊断工具。

作用机制

未来方向

Azetidines have shown remarkable advances in the chemistry and reactivity, and they have been used in various applications such as drug discovery, polymerization, and as chiral templates . The future directions in the field of azetidines research are expected to focus on these areas, with a particular emphasis on the development of new synthetic strategies and applications .

属性

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKRYQZYADSVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)

![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)

![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)

![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)

![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)

![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)